![molecular formula C16H14BrN3O2 B12000017 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 357207-73-9](/img/structure/B12000017.png)
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzylidene group, a hydrazino group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The hydrazone moiety is known to interact with various cellular targets, potentially leading to the inhibition of tumor growth.
Case Study:
A study demonstrated that derivatives of hydrazones could induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting that 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide may possess similar effects .
Antimicrobial Properties
Hydrazone compounds have been evaluated for their antimicrobial activity against a range of pathogens. The presence of the bromine atom enhances the lipophilicity and biological activity of the compound.
Case Study:
A comparative study showed that hydrazones with halogen substituents exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that This compound could be effective against infections .
Anti-inflammatory Effects
The compound may also have applications in treating inflammatory diseases due to its potential to modulate inflammatory pathways. Inhibition of pro-inflammatory cytokines has been observed in related compounds.
Case Study:
In vitro studies have shown that certain hydrazone derivatives can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting that This compound could be explored for its anti-inflammatory properties .
Comparative Analysis with Other Compounds
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide stands out due to its specific substitution pattern and the presence of the bromobenzylidene group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide, with the CAS number 357207-73-9, is a complex organic compound that has gained attention for its potential biological activities. This compound features a bromobenzylidene group, a hydrazino group, and a methylphenyl group, making it a versatile candidate for various chemical reactions and applications in scientific research.
- Molecular Formula : C16H14BrN3O2
- Molecular Weight : 360.20 g/mol
- IUPAC Name : N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-methylphenyl)oxamide
Synthesis
The synthesis typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then reacted with 4-methylphenyl isocyanate. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of hydrazones possess the ability to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation. The bromine substituent may enhance its interaction with biological targets, increasing its efficacy against various cancer cell lines .
The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor blockade. Detailed studies are necessary to clarify these interactions and the pathways involved in its biological activity .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antimicrobial Activity : A study published in Applied Sciences found that hydrazone derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that substitutions at specific positions significantly affected their efficacy .
- Anticancer Studies : Research published in Molecules highlighted that hydrazone derivatives could inhibit cancer cell growth by inducing apoptosis through caspase activation pathways. The study indicated that structural modifications could enhance anticancer potency.
- Toxicological Assessments : Toxicological evaluations have shown that this compound is very toxic to aquatic life, indicating environmental considerations must be taken into account when utilizing this compound in research and industry .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
357207-73-9 |
---|---|
Molecular Formula |
C16H14BrN3O2 |
Molecular Weight |
360.20 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
HDUVWRIDLLHXNG-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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